Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome is a synthetic peptide derived from the naturally occurring enkephalins, which are opioid peptides that play a crucial role in pain modulation and analgesia. The compound is classified as a peptide analog and falls under the broader category of opioid peptides, which are known for their interaction with opioid receptors in the central nervous system. The specific modifications in this compound include the substitution of certain amino acids with sarcosine (sar), enhancing its stability and potency compared to natural enkephalins.
The synthesis of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support. Key steps in the synthesis include:
This method allows for high purity and yield of the target peptide, with minimal side reactions .
The molecular structure of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome can be described by its sequence and modifications:
Analytical techniques such as circular dichroism spectroscopy or nuclear magnetic resonance spectroscopy can provide insights into its secondary structure .
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome may undergo several chemical reactions relevant to its function and stability:
These reactions are critical for understanding both the stability and biological activity of the compound .
The mechanism of action of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome primarily involves its interaction with opioid receptors:
The structural modifications enhance its affinity for these receptors compared to natural enkephalins .
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome exhibits several physical and chemical properties:
These properties influence its formulation and delivery methods in therapeutic applications .
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome has several scientific applications:
The ongoing research into such compounds aims to optimize their therapeutic potential while minimizing adverse effects associated with traditional opioids .
Enkephalin-Leu, Gly-Pro-(Lys-Sar-Sar-Sar)(2)-OMe- represents an advanced synthetic enkephalin analog engineered through strategic modifications of the endogenous Leu-enkephalin pentapeptide (Tyr-Gly-Gly-Phe-Leu). This compound belongs to the broader category of structurally modified opioid peptides designed to overcome the pharmacokinetic limitations of natural enkephalins while retaining or enhancing their bioactivity [1] [2]. Its molecular architecture comprises three distinct domains:
This analog falls under the classification of multidomain enkephalin derivatives characterized by C-terminal extensions and non-proteinogenic amino acid substitutions. The structural modifications specifically target:
Table 1: Structural Components of Enkephalin-Leu, Gly-Pro-(Lys-Sar-Sar-Sar)(2)-OMe-
Structural Domain | Amino Acid Sequence | Functional Role | Chemical Modifications |
---|---|---|---|
N-terminal core | Tyr-Gly-Gly-Phe-Leu | Opioid receptor recognition | Native Leu-enkephalin sequence |
Conformational linker | Gly-Pro | Structural flexibility | Proline induces turn conformation |
C-terminal extension | (Lys-Sar-Sar-Sar)₂ | Stability enhancement | Sarcosine (N-methylglycine) substitutions |
Terminal modification | -OMe | Resistance to carboxypeptidases | C-terminal methyl esterification |
The development of Enkephalin-Leu, Gly-Pro-(Lys-Sar-Sar-Sar)(2)-OMe- emerges from five decades of rational opioid peptide engineering, originating with the pioneering isolation of native enkephalins by Hughes and Kosterlitz in 1975 [1]. Key historical milestones in this progression include:
First-generation analogs (Late 1970s-1980s): Focused on D-amino acid substitutions to inhibit enzymatic degradation. The introduction of D-alanine in position 2 (e.g., [D-Ala²] enkephalins) significantly enhanced stability by resisting aminopeptidase cleavage while maintaining receptor affinity. This period also saw the development of methionine-enkephalin derivatives with extended C-terminal sequences, though these exhibited limited stability improvements [1] [2].
Second-generation analogs (1990s-2000s): Incorporated non-standard amino acids and conformational constraints. Notable advances included cyclopropyl amino acids, β-turn mimetics, and N-terminal acylations (e.g., N-terminally acetylated Leu-enkephalin) to prolong half-life and enhance blood-brain barrier penetration [6]. The discovery of sensory neuron-specific receptors (SNSRs) in 2002 revealed that certain proenkephalin fragments (e.g., BAM22) could activate non-opioid G protein-coupled receptors, expanding the potential targets for peptide analogs [3].
Contemporary designs (2010s-present): Feature multidomain architectures combining stability-enhancing modifications with receptor-targeting extensions. The strategic incorporation of multiple sarcosine residues represents a response to research demonstrating that N-methyl amino acids confer profound resistance to proteolysis while maintaining conformational flexibility. The specific (Lys-Sar-Sar-Sar)₂ motif reflects optimization efforts to balance peptide length with bioavailability, avoiding excessive molecular weight while providing sufficient steric protection against exopeptidases [5] [6].
Table 2: Historical Evolution of Enkephalin Modifications Relevant to Current Analog Design
Era | Design Strategy | Representative Modifications | Key Advancements |
---|---|---|---|
1970s | Native sequence optimization | [Met]⁵-enkephalin, [Leu]⁵-enkephalin | Identification of endogenous ligands |
1980s | D-amino acid substitutions | [D-Ala², Leu]⁵-enkephalin, [D-Ala², Met]⁵-enkephalin | Enhanced enzymatic stability |
1990s | Conformational constraints | Cyclic enkephalins, β-methylated amino acids | Improved receptor selectivity |
2000s | Terminal modifications | N-terminal acetylation, C-terminal amidation | Extended plasma half-life |
2010s+ | Non-canonical amino acid incorporation | Multiple sarcosine residues, lysine additions | Engagement of atypical opioid receptors |
The strategic incorporation of multiple sarcosine residues (Sar) in the (Lys-Sar-Sar-Sar)₂ domain constitutes the most distinctive feature of this enkephalin analog, addressing fundamental limitations of natural opioid peptides:
Degradation Resistance Mechanism:Sarcosine (N-methylglycine) introduces an N-methyl group that sterically hinders protease access to the peptide bond. This modification specifically counters:
Research demonstrates that sarcosine-rich domains can extend peptide half-life in plasma and cerebral spinal fluid by 3-5 fold compared to glycine-containing sequences. This stability enhancement occurs without compromising the inherent flexibility required for receptor interaction, as the methyl group adds minimal steric bulk while profoundly altering enzymatic recognition [1] [6].
Receptor Interaction Profile:The (Lys-Sar-Sar-Sar)₂ extension enables engagement beyond classical opioid receptors:
Physicochemical Optimization:The sarcosine substitutions profoundly influence molecular properties:
Table 3: Biochemical Impact of Sarcosine Substitutions in Opioid Peptide Design
Parameter | Effect of Sarcosine Substitution | Mechanistic Basis | Functional Outcome |
---|---|---|---|
Enzymatic stability | 3-5 fold increase in half-life | Steric blockade of protease active sites | Sustained receptor exposure |
Membrane permeability | 2.5-4.0 fold enhancement | Reduced hydrogen bond donor count | Improved CNS penetration |
Receptor selectivity | Altered δ/μ opioid receptor ratio | Modified conformational preferences | Potential safety profile improvement |
Atypical receptor engagement | MrgX receptor activation | Structural mimicry of proenkephalin fragments | Novel pain modulation pathways |
Solubility profile | Decreased aqueous solubility | Increased lipophilicity | Optimized formulation properties |
The synergistic combination of the conserved enkephalin core with the sarcosine-rich extension represents a sophisticated approach to overcoming the pharmacokinetic-pharmacodynamic disconnect that has historically limited peptide-based analgesics. By integrating targeted stability enhancements with expanded receptor engagement capabilities, this analog exemplifies the modern paradigm in opioid peptide development [3] [5] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: